6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one
Overview
Description
Synthesis Analysis
The synthesis of methoxy-substituted carbazoles, including structures related to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, has been explored through various chemical reactions. For instance, a set of methoxy-substituted diindolo[3,2-b:2',3'-h]carbazoles was synthesized using twofold Suzuki–Miyaura, Cadogan, and N-alkylation reactions starting from N-hexyl-2,7-dibromo-3,6-dinitro carbazole . Another study reported the synthesis of 6-hydroxy-1H-carbazole-1,4(9H)-diones, which, while not the same, shares a similar carbazole core with the compound of interest . Additionally, various bromoderivatives, acetals, and esters of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one were synthesized, providing insights into the chemical manipulation of related structures .
Molecular Structure Analysis
The molecular structure of carbazole derivatives has been characterized using spectroscopic and crystallographic techniques. For example, the crystal structures of 4-(4-methylphenyl)-6-phenyl-2,3,3a,4-tetrahydro-1H-pyrido[3,2,1-jk]carbazole and its methoxyphenyl analogue were elucidated by single-crystal X-ray diffraction . These studies provide valuable information on the conformation and packing of carbazole molecules, which can be extrapolated to understand the structure of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Chemical Reactions Analysis
The chemical reactivity of carbazole derivatives has been investigated through various reactions. For instance, the conversion of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one into several derivatives has been described, showcasing the compound's versatility in chemical transformations . Additionally, the synthesis of structural analogues of this compound further demonstrates the potential for diverse chemical reactions involving the carbazole scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy-substituted carbazoles have been studied, particularly in the context of their application in organic electronics. The photophysical and electrochemical properties of these compounds were investigated, revealing that solutions of diindolocarbazoles exhibit bright photoluminescence, with quantum yields ranging from 0.20–0.27 . The study of their thermal properties and the determination of HOMO/LUMO energy levels provide a comprehensive understanding of their electronic characteristics, which are essential for their potential use in electronic devices .
Scientific Research Applications
Physical Chemistry
- Summary of the Application : This compound has been studied for its vibrational spectra and stable conformations .
- Methods of Application or Experimental Procedures : The study involved the use of IR absorption and Raman spectra of the compound. Optimized structures and the harmonic force fields of stable conformers were calculated using the density functional theory .
- Results or Outcomes : The study provided a detailed explanation of the spectra based on calculations, and the characteristic frequencies of the most stable forms of the compound were identified. The theoretical spectra were analyzed relative to experimental data .
Synthesis of Biologically Active Carbazole Alkaloids and Carbazoloquinones
- Summary of the Application : Some members of the KTHC family, which includes “6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one”, show importance as precursors in the synthesis of naturally occurring, biologically active carbazole alkaloids and carbazoloquinones .
Chemo- and Regioselective Oxidation
- Summary of the Application : This compound has been used in chemo- and regioselective oxidation to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
- Methods of Application or Experimental Procedures : The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . Alternatively, oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one .
- Results or Outcomes : The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .
Synthesis of N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide
- Summary of the Application : This compound is a precursor in the synthesis of N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide .
Antimycobacterial Activity
- Summary of the Application : A carbazole derivative of this compound has shown antimycobacterial activity .
Synthesis of Indole Derivatives
- Summary of the Application : This compound has been used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .
Vibrational Spectra and Stable Conformations
- Summary of the Application : This compound has been studied for its vibrational spectra and stable conformations .
- Methods of Application or Experimental Procedures : The study involved the use of IR absorption and Raman spectra of the compound. Optimized structures and the harmonic force fields of stable conformers were calculated using the density functional theory .
- Results or Outcomes : The study provided a detailed explanation of the spectra based on calculations, and the characteristic frequencies of the most stable forms of the compound were identified. The theoretical spectra were analyzed relative to experimental data .
β-Carboline Derivative
properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydrocarbazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-16-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,14H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPVUVSCDRJVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101250108 | |
Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
CAS RN |
3449-49-8 | |
Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3449-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101250108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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